Cas no 1803784-74-8 (2,4-Diiodo-3-hydroxymandelic acid)

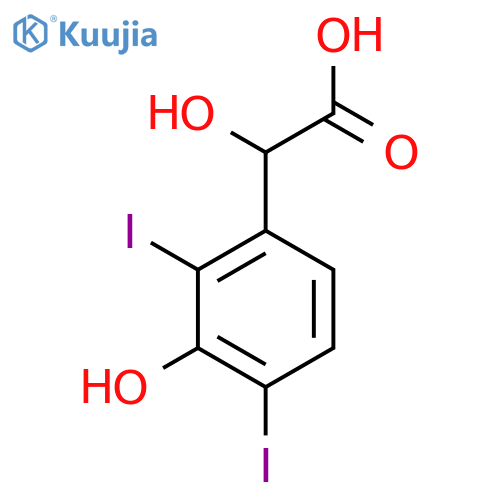

1803784-74-8 structure

商品名:2,4-Diiodo-3-hydroxymandelic acid

CAS番号:1803784-74-8

MF:C8H6I2O4

メガワット:419.939787387848

CID:4939204

2,4-Diiodo-3-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Diiodo-3-hydroxymandelic acid

-

- インチ: 1S/C8H6I2O4/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,11-12H,(H,13,14)

- InChIKey: ZZJDOIIZJNPJTH-UHFFFAOYSA-N

- ほほえんだ: IC1C(=C(C=CC=1C(C(=O)O)O)I)O

計算された属性

- せいみつぶんしりょう: 419.83555 g/mol

- どういたいしつりょう: 419.83555 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 419.94

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 77.8

2,4-Diiodo-3-hydroxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027891-250mg |

2,4-Diiodo-3-hydroxymandelic acid |

1803784-74-8 | 97% | 250mg |

494.40 USD | 2021-06-17 | |

| Alichem | A015027891-1g |

2,4-Diiodo-3-hydroxymandelic acid |

1803784-74-8 | 97% | 1g |

1,564.50 USD | 2021-06-17 | |

| Alichem | A015027891-500mg |

2,4-Diiodo-3-hydroxymandelic acid |

1803784-74-8 | 97% | 500mg |

798.70 USD | 2021-06-17 |

2,4-Diiodo-3-hydroxymandelic acid 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1803784-74-8 (2,4-Diiodo-3-hydroxymandelic acid) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 557-08-4(10-Undecenoic acid zinc salt)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量